molecular formula C17H15N3O B116718 Coelenteramine CAS No. 37156-84-6

Coelenteramine

Cat. No. B116718
CAS RN: 37156-84-6
M. Wt: 277.32 g/mol
InChI Key: BWNPYAKFDUFNND-UHFFFAOYSA-N
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Description

Coelenteramine is a biologically significant compound, primarily known as the oxidation product of coelenterazine, a luciferin found in many marine bioluminescent organisms . It is involved in the luminescent systems of creatures like the jellyfish Aequorea victoria, where it acts as a prosthetic group in the photoprotein aequorin . Coelenteramine has also been identified for its potent antioxidant properties, capable of protecting cells from oxidative stress .

Synthesis Analysis

The synthesis of coelenterazine, and by extension coelenteramine, has been a subject of interest due to its applications in bioluminescence imaging and potential in photodynamic therapy . Strategies for large-scale synthesis of coelenterazine involve Negishi-type coupling reactions, starting with pyrazin-2-amine and utilizing inexpensive materials and catalysts . Novel synthetic methods have also been developed for derivatives of coelenterazine, such as v-coelenterazine, which exhibit red-shifted luminescence properties .

Molecular Structure Analysis

Coelenterazine is an imidazopyrazinone compound, and its structure has been elucidated through studies involving marine organisms like the deep-sea copepod Metridia pacifica. It has been demonstrated that coelenterazine can be biosynthesized from amino acids such as l-tyrosine and l-phenylalanine . The molecular structure of coelenteramine, as the oxidation product, retains the core features of the imidazopyrazinone scaffold .

Chemical Reactions Analysis

The chemiluminescence of coelenterazine involves its decomposition into coelenteramide and CO2, with coelenteramine being a key intermediate . The fluorescence and chemiluminescence states of coelenteramide, a closely related compound, have been systematically studied, revealing significant differences in geometries and electronic structures among the states responsible for light emission . The chemiluminescence state is characterized by a larger charge transfer over a longer distance compared to the fluorescence states .

Physical and Chemical Properties Analysis

Coelenterazine and its derivatives exhibit remarkable antioxidative properties, with a unique mode of action described as a "cascade," where the mother-compound is transformed by reactive oxygen species (ROS) into a daughter-compound, coelenteramine, which also possesses antioxidative properties . The study of structure-activity relationships has provided insights into the structural basis of the antioxidative properties of coelenteramine and related compounds10. The presence of specific functional groups and the lipophilic character of substituents significantly influence their capacity to inhibit lipid peroxidation10.

Scientific Research Applications

Antioxidant Properties

Coelenteramine has been recognized for its remarkable antioxidative properties towards reactive oxygen and nitrogen species (ROS/RNS). This discovery, rooted in the study of natural bioluminescent compounds, has led to the development of aminopyrazine derivatives as potential leads in antioxidant-based therapies. These compounds have shown effectiveness in inhibiting lipid peroxidation, quenching peroxynitrite, and protecting cell constituents (membranes, DNA) from various oxidative stressors. In vivo studies have also demonstrated their activity in protecting against ischemia-reperfusion damages (Dubuissona, Reesa, & Marchand‐Brynaert, 2004).

Anticancer Potential

Research has explored the potential of brominated coelenteramines, metabolic products of the chemi-/bioluminescent system of marine coelenterazine, in anticancer therapy. Studies on prostate and breast cancer have indicated that these molecules exhibit high structural specificity and potential for use in combination therapy. The anticancer activity displayed by brominated coelenteramines and coelenterazines appears to be due to independent mechanisms of action. Interestingly, certain coelenteramines have shown a safety profile toward noncancer cells and induced cell death via apoptosis in lung and gastric cancer models (Magalhães et al., 2022).

Role in Bioluminescence

Coelenteramine is formed as an oxidation product of coelenterazine, a luciferin found in many marine bioluminescent organisms. Coelenterazine and its analogs, upon oxidation to coelenteramine, exhibit chain-breaking properties, delaying lipid peroxidation in micellar solutions and reducing the propagation rate of oxidative processes. This indicates a significant role in the antioxidative mechanism of coelenterazine and its analogs in bioluminescent reactions (de Wergifosse et al., 2004).

Chemiluminescence in Diagnostics

Coelenteramine, as a part of the coelenterazine system, has applications in chemiluminescence and is utilized in diagnostic tools. Its use in immunoassays, receptor assays, DNA probes, and biosensors highlights its potential in clinical chemistry and molecular biology for sensitive detection of specific ions and molecules (Dodeigne, Thunus, & Lejeune, 2000).

Bioluminescence Imaging

Coelenteramine-containing proteins are used in imaging applications, particularly in monitoring calcium dynamics in living plants. The luminescence emitted upon binding free calcium can be tailored with different coelenterazine analogues to enhance sensitivity and provide different properties to the resultant aequorin, a calcium-activated photoprotein (Knight, Read, Campbell, & Trewavas, 1993).

Safety And Hazards

Coelenteramine is classified as hazardous to the aquatic environment, long-term hazard (category 4) according to the Globally Harmonized System of Classification and Labeling of Chemicals . It may cause long-lasting harmful effects to aquatic life .

Future Directions

Recent studies have shown that the bromination of compounds associated with the marine Coelenterazine system can provide them with new properties, such as anticancer activity and enhanced emission . The anticancer potential of brominated analogs of coelenteramine, a metabolic product and synthesis precursor of the chemi-/bioluminescent systems of marine coelenterazine, has been investigated .

properties

IUPAC Name

4-(5-amino-6-benzylpyrazin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-17-15(10-12-4-2-1-3-5-12)20-16(11-19-17)13-6-8-14(21)9-7-13/h1-9,11,21H,10H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNPYAKFDUFNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958363
Record name Coelenteramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-6-benzylpyrazin-2-yl)phenol

CAS RN

37156-84-6
Record name 4-[5-Amino-6-(phenylmethyl)-2-pyrazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37156-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037156846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coelenteramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COELENTERAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE63ZJ743V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
Y Oba, H Tsuduki, S Kato, M Ojika, S Inouye - ChemBioChem, 2004 - Wiley Online Library
… As shown in Figure 5, these compounds showed linear relationships; linearity of quantification for coelenteramide and coelenteramine was observed from 0.1 to 1000 ng mL −1 . …
S Inouye, M Nakamura, T Hosoya - Photochemistry and …, 2022 - Wiley Online Library
Aequorin consists of apoprotein (apoAequorin) and (S)‐2‐peroxycoelenterazine (CTZ‐OOH) and is considered to be a transient‐state complex of an enzyme (apoAequorin) and a …
Number of citations: 6 onlinelibrary.wiley.com
P González-Berdullas, RB Pereira, C Teixeira… - International Journal of …, 2022 - mdpi.com
Cancer is still a challenging disease to treat, both in terms of harmful side effects and therapeutic efficiency of the available treatments. Herein, to develop new therapeutic molecules, …
Number of citations: 9 www.mdpi.com
PV Natashin, EV Eremeeva, MB Shevtsov… - Scientific Reports, 2022 - nature.com
Coelenterazine-v (CTZ-v), a synthetic vinylene-bridged π-extended derivative, is able to significantly alter bioluminescence spectra of different CTZ-dependent luciferases and …
Number of citations: 2 www.nature.com
M Burton, C De Tollenaere, JF Cavalier… - Free radical …, 2003 - Taylor & Francis
… [6 – 9] In a recent study we demonstrated that coelenteramine (CLM), an oxidation product of CLZn and CLZm (Scheme 1, Table I) also protects cells against oxidative damage, thus …
Number of citations: 11 www.tandfonline.com
M Bessho-Uehara, W Huang, WL Patry, WE Browne… - Iscience, 2020 - cell.com
… We also detected coelenteramide and coelenteramine with exact mass values (Figure 1C). … fragmented ions of coelenterazine, coelenteramide, and coelenteramine were detected from …
Number of citations: 11 www.cell.com
CM Magalhaes, T Dučić, RB Pereira… - Archives of Biochemistry …, 2023 - Elsevier
… cancer cells of brominated Coelenteramine, an analog of a … activity of brominated Coelenteramine is closely connected with … the potential of this Coelenteramine analog in targeting …
Number of citations: 3 www.sciencedirect.com
BJ Janssens, J Marchand-Brynaert… - Free radical …, 2002 - Taylor & Francis
European seabass ( Dicentrarchus labrax ) erythrocytes treated with tert -butyl hydroperoxide ( t -BHP) showed decreasing levels of reduced glutathione, increased lipid peroxidation …
Number of citations: 6 www.tandfonline.com
B de Wergifosse, M Dubuisson… - Free Radical Biology …, 2004 - Elsevier
… Their consumption was accompanied by the concomitant formation of coelenteramine. This … oxidation product coelenteramine. The addition of coelenteramine to micelles reduced the …
Number of citations: 17 www.sciencedirect.com
H Takahashi, M Isobe - Chemistry letters, 1994 - journal.csj.jp
… increasing due to a secondary product (possibly coelenteramine, vide infra). The differential … No coelenteramide (a possible oxidation product)) or only very little coelenteramine?) was …
Number of citations: 32 www.journal.csj.jp

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